molecular formula C20H25NO2 B5005465 4-butoxy-N-(3-phenylpropyl)benzamide

4-butoxy-N-(3-phenylpropyl)benzamide

Cat. No. B5005465
M. Wt: 311.4 g/mol
InChI Key: PVRVDVIGUCMEKV-UHFFFAOYSA-N
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Description

“4-butoxy-N-(3-phenylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They have a wide range of applications in the field of medicine and chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring attached to an amide group (C=O-NH2), a butoxy group (C4H9O-), and a phenylpropyl group (C9H11-). The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .

Mechanism of Action

The mechanism of action of “4-butoxy-N-(3-phenylpropyl)benzamide” would depend on its specific use. For instance, if it’s used as a drug, it would interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards of “4-butoxy-N-(3-phenylpropyl)benzamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For benzamides, they may be harmful if swallowed and may cause genetic defects .

Future Directions

The future directions for “4-butoxy-N-(3-phenylpropyl)benzamide” would depend on its potential applications. Given the wide range of uses for benzamides, there could be many possibilities for future research and development .

properties

IUPAC Name

4-butoxy-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-3-16-23-19-13-11-18(12-14-19)20(22)21-15-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-14H,2-3,7,10,15-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRVDVIGUCMEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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